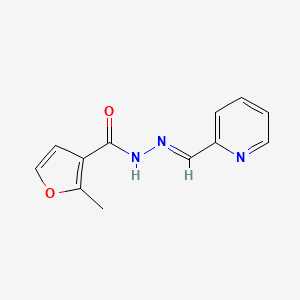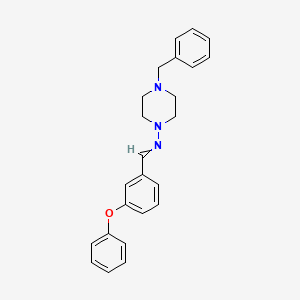![molecular formula C19H20N6O6 B11671934 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is a complex organic compound with a unique structure It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 1,3-dimethylxanthine, undergoes acetylation to form 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl acetate.
Hydrazine Reaction: The acetate derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is condensed with 4-formyl-2-methoxyphenyl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and purine moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction typically yields alcohols and amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s purine moiety makes it a potential candidate for studying enzyme interactions, particularly those involving purine metabolism.
Medicine
In medicinal chemistry, the compound’s structural similarity to known bioactive molecules suggests potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s unique properties could be exploited in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The purine moiety may allow it to bind to enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
1,3-Dimethylxanthine: A simpler purine derivative with similar structural features.
Caffeine: Another purine derivative with well-known biological activity.
Theobromine: A naturally occurring purine alkaloid with similar structural motifs.
Uniqueness
4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate is unique due to the combination of its purine core with the hydrazinylidene and methoxyphenyl acetate groups. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C19H20N6O6 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
[4-[(E)-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H20N6O6/c1-11(26)31-13-6-5-12(7-14(13)30-4)8-21-22-15(27)9-25-10-20-17-16(25)18(28)24(3)19(29)23(17)2/h5-8,10H,9H2,1-4H3,(H,22,27)/b21-8+ |
InChIキー |
ACQVPVJIGTUPJK-ODCIPOBUSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11671854.png)



![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)




![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)
